3-Bromo-7-chloro-4-hydroxyquinoline
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Overview
Description
3-Bromo-7-chloro-4-hydroxyquinoline: is a heterocyclic aromatic compound with the molecular formula C9H5BrClNO . It is a derivative of quinoline, which is a nitrogen-containing compound known for its diverse biological and pharmaceutical applications. The presence of bromine, chlorine, and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-4-hydroxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 4-hydroxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using chlorine gas or sodium hypochlorite in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of dehalogenated or reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-7-chloro-4-hydroxyquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with biological targets. It has been studied for its antimicrobial, antiviral, and anticancer properties. Researchers have explored its use in developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of halogen atoms and the hydroxyl group in its structure enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 7-Bromo-4-hydroxyquinoline
- 2-Chloro-3-phenylquinoline
- 4-Bromo-3-chloro-2-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Comparison: 3-Bromo-7-chloro-4-hydroxyquinoline is unique due to the specific positions of the bromine, chlorine, and hydroxyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms in specific positions can enhance its reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-7-chloro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLUYGBVZYIGDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590580 |
Source
|
Record name | 3-Bromo-7-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860715-45-3 |
Source
|
Record name | 3-Bromo-7-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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